molecular formula C8H4F3N3O5 B14085915 Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- CAS No. 149623-84-7

Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro-

Cat. No.: B14085915
CAS No.: 149623-84-7
M. Wt: 279.13 g/mol
InChI Key: VRYUACVHVSQAPY-UHFFFAOYSA-N
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Description

Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro-: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a trifluoromethyl group and a dinitrophenyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- typically involves the reaction of 2,4-dinitroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2,4-dinitroaniline+trifluoroacetic anhydrideAcetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro-\text{2,4-dinitroaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro-} 2,4-dinitroaniline+trifluoroacetic anhydride→Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro-

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the nitro groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-Chloro-N-(2,4-dinitrophenyl)acetamide
  • 2,4-Dinitroacetanilide
  • N-(5-acetamido-2,4-dinitrophenyl)acetamide

Comparison: Acetamide, N-(2,4-dinitrophenyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to its analogs. The trifluoromethyl group can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

149623-84-7

Molecular Formula

C8H4F3N3O5

Molecular Weight

279.13 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H4F3N3O5/c9-8(10,11)7(15)12-5-2-1-4(13(16)17)3-6(5)14(18)19/h1-3H,(H,12,15)

InChI Key

VRYUACVHVSQAPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(F)(F)F

Origin of Product

United States

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